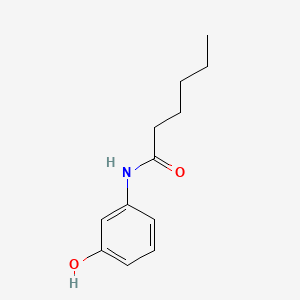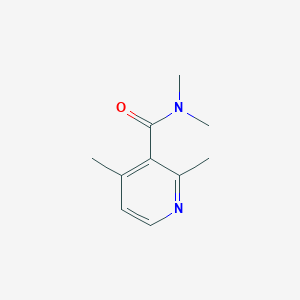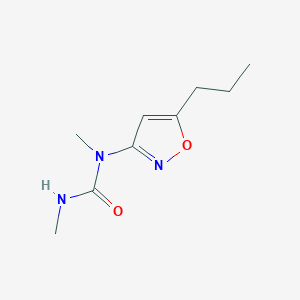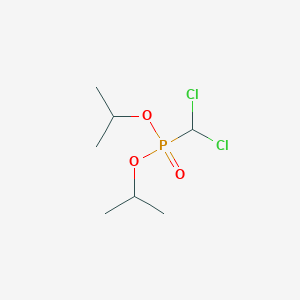
2,6-Dichloro-4-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-ethoxyaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic hydrocarbon groups. This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring, making it a dichloroaniline derivative. It is commonly used in various chemical processes and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-ethoxyaniline typically involves the chlorination of 4-nitroaniline followed by reduction and ethoxylation. The process begins with the chlorination of 4-nitroaniline using chlorine bleaching liquor in the presence of hydrochloric acid or nitric acid. The reaction is carried out at low temperatures (5° to 10°C) initially and then gradually increased to 70°C to complete the chlorination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques.
化学反応の分析
Types of Reactions: 2,6-Dichloro-4-ethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed: The major products formed from these reactions include various dichloroaniline derivatives, which can be further utilized in the synthesis of dyes, herbicides, and pharmaceuticals .
科学的研究の応用
2,6-Dichloro-4-ethoxyaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein tagging.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the environment in which the compound is used .
類似化合物との比較
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,6-Dichloro-4-ethoxyaniline is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to other dichloroanilinesFor instance, the ethoxy group can influence the compound’s ability to participate in specific reactions and its interaction with biological targets .
特性
CAS番号 |
51225-20-8 |
|---|---|
分子式 |
C8H9Cl2NO |
分子量 |
206.07 g/mol |
IUPAC名 |
2,6-dichloro-4-ethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
InChIキー |
YEBYUUOTDWKSKX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)



![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)



![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)


